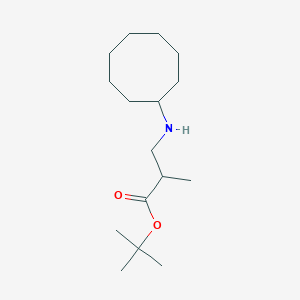

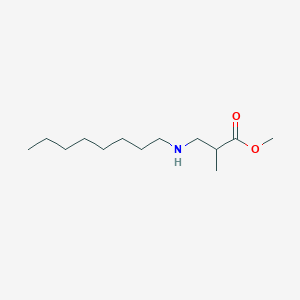

![molecular formula C11H22N2O2 B6340250 Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221342-48-8](/img/structure/B6340250.png)

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Flavor Compounds in Food Products

Research on branched chain aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, highlights the importance of understanding the formation and degradation of these aldehydes from amino acids in food products. These compounds are significant for their roles in flavoring in both fermented and non-fermented food products. The study by Smit, Engels, and Smit (2009) emphasizes the metabolic conversions, microbial, and food composition aspects influencing the formation of these aldehydes, which is essential for controlling their levels for desired flavor profiles in food products (Smit, Engels, & Smit, 2009).

Biodegradation and Environmental Fate

Thornton et al. (2020) review the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), which shares structural similarities with various ether compounds. This review provides insights into the microbial degradation capabilities and pathways in soil and groundwater environments, offering potential parallels for the environmental processing and degradation of compounds like Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate. Understanding these pathways is crucial for assessing environmental impact and degradation processes (Thornton et al., 2020).

Drug Discovery and Pyrrolidine Scaffold

The pyrrolidine ring, a structural component of Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, is widely utilized in medicinal chemistry due to its versatility and impact on pharmacophore space due to sp3-hybridization. Li Petri et al. (2021) discuss the significance of pyrrolidine and its derivatives in developing compounds for treating human diseases. This review could guide the design of new compounds based on the pyrrolidine scaffold, suggesting potential biomedical applications for Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate (Li Petri et al., 2021).

Orientations Futures

The future directions for the research and development of “Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage of the ring .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as (s)-3-(1-methyl-2-pyrrolidinyl)pyridine, are known to be potent agonists of the nicotinic acetylcholine receptor .

Mode of Action

For instance, (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine, a structurally similar compound, acts as an agonist of the nicotinic acetylcholine receptor .

Biochemical Pathways

For example, imidazole, a compound with a similar heterocyclic structure, is known to affect a broad range of biochemical pathways and shows various biological activities .

Pharmacokinetics

Compounds with similar structures are often highly soluble in water and other polar solvents , which may influence their bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

Propriétés

IUPAC Name |

methyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(11(14)15-2)9-12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLHPTMGLYTFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN1CCCC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)

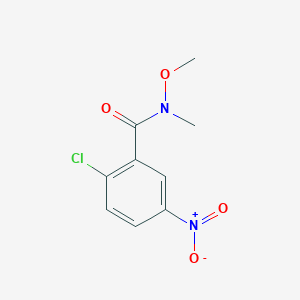

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)

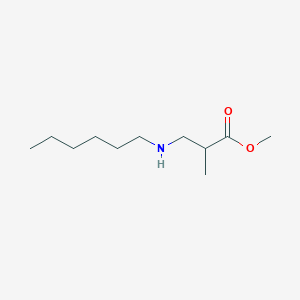

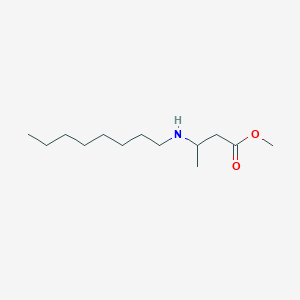

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)